REACTION_CXSMILES
|
O[C:2]1[N:3]=C[C:5](C(O)=O)=[N:6][CH:7]=1.S(Cl)([Cl:13])=O.CN(C=O)C.N1C=CC=CC=1.[C:26]([O:29][CH2:30]C)(=[O:28])[CH3:27].CCCCCC>>[CH3:30][O:29][C:26]([C:27]1[CH:5]=[N:6][C:7]([Cl:13])=[CH:2][N:3]=1)=[O:28] |f:4.5|
|
Name
|
|
Quantity
|
6.568 g
|
Type
|
reactant
|
Smiles
|
OC=1N=CC(=NC1)C(=O)O
|
Name
|
|
Quantity
|
51 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
ethyl acetate n-hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
ADDITION
|
Details
|
Dilute the mixture with MeOH (25 mL)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=C(N=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.38 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O[C:2]1[N:3]=C[C:5](C(O)=O)=[N:6][CH:7]=1.S(Cl)([Cl:13])=O.CN(C=O)C.N1C=CC=CC=1.[C:26]([O:29][CH2:30]C)(=[O:28])[CH3:27].CCCCCC>>[CH3:30][O:29][C:26]([C:27]1[CH:5]=[N:6][C:7]([Cl:13])=[CH:2][N:3]=1)=[O:28] |f:4.5|
|
Name
|
|
Quantity
|
6.568 g
|
Type
|
reactant
|
Smiles
|
OC=1N=CC(=NC1)C(=O)O
|
Name
|
|
Quantity
|
51 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
ethyl acetate n-hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
ADDITION
|
Details
|
Dilute the mixture with MeOH (25 mL)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=C(N=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.38 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |